molecular formula C19H13FN4OS B2585993 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea CAS No. 1021111-98-7

1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

Cat. No. B2585993
CAS RN: 1021111-98-7
M. Wt: 364.4
InChI Key: FDTFZWOCLXQGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple aromatic rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. As an organic compound with multiple functional groups, it could potentially undergo a variety of reactions .

Scientific Research Applications

Cytokinin-Like Activity and Adventitious Rooting Enhancement

Urea derivatives are recognized for their role in regulating cell division and differentiation in plants. Some urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), show cytokinin-like activity, often exceeding that of adenine compounds. These compounds are extensively used in in vitro plant morphogenesis studies. Recent structure-activity relationship studies have identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting the potential of urea derivatives in agricultural biotechnology and plant tissue culture applications (Ricci & Bertoletti, 2009).

Synthesis under Microwave Irradiation

A simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas from heterocyclic amino compounds has been developed. This method utilizes microwave irradiation under solvent conditions, providing satisfactory yields. This synthesis approach offers a convenient way to produce various urea derivatives, which can be applied in the development of new compounds with potential research applications (Li & Chen, 2008).

Fluorescent pH Sensor

Urea derivatives containing heteroatoms have been designed to exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. These compounds can serve as fluorescent pH sensors in both solution and solid states, demonstrating reversible emission changes upon protonation and deprotonation. Such urea derivatives are useful in chemical sensing and imaging applications, offering a novel approach for detecting acidic and basic organic vapors (Yang et al., 2013).

Anti-CML Activity through PI3K/AKT Signaling Pathway

A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been synthesized and shown potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds exhibit their effects by reducing protein phosphorylation of the PI3K/Akt signal pathway, indicating their potential as lead molecules for the treatment of chronic myeloid leukemia and cancer (Li et al., 2019).

Stromelysin-Selective Inhibitors

Thiadiazole urea matrix metalloproteinase (MMP) inhibitors have been developed as selective inhibitors of stromelysin, showing moderate effectiveness with Ki's between 0.3 and 1.0 microM. The structural analysis of these inhibitors provides insights into their selectivity and activity, highlighting their potential in targeting MMP-related pathologies (Jacobsen et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological systems .

Future Directions

The future directions for research on this compound could include further studies to determine its properties, potential uses, and safety profile .

properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c20-13-6-8-14(9-7-13)22-19(25)23-15-4-1-3-12(11-15)17-24-16-5-2-10-21-18(16)26-17/h1-11H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTFZWOCLXQGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.